[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSHVJLGMBBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Hydrazides and Oxadiazole Formation
This approach involves synthesizing hydrazides from corresponding carboxylic acids or esters, followed by cyclization to form the 1,2,4-oxadiazole ring. The general process includes:
- Conversion of the precursor acid or ester into a hydrazide.
- Cyclization of the hydrazide with dehydrating agents such as POCl₃ or carbon disulfide.
- Final ring closure yields the oxadiazole derivative.
- In a study, hydrazides derived from substituted benzoic acids reacted with POCl₃ to produce 1,2,4-oxadiazoles with yields ranging from 61% to 74%. The process involved refluxing in DMSO or ethanol, with IR and NMR confirming the formation of the heterocycle.
| Step | Reagents & Conditions | Yield | Characterization |
|---|---|---|---|
| Hydrazide synthesis | Hydrazine hydrate + ester/acid | 70% | IR, NMR |
| Cyclization to oxadiazole | Hydrazide + POCl₃ or CS₂ | 61-74% | IR, TLC, melting point |
Esterification of Acid Intermediates
Esterification of the free acid or acid derivatives is achieved through reaction with ethanol, often in the presence of acid catalysts such as sulfuric acid or thionyl chloride. The esterification is typically performed under reflux conditions, followed by purification via recrystallization.
- Cacic et al. reported esterification of acetic acid ethyl ester with hydrazine hydrate in methanol, yielding the target ester with approximately 70% efficiency.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | Ethanol + sulfuric acid or thionyl chloride | Variable (~70%) | Reflux, purification by recrystallization |
Cyclization to Form the 1,2,4-Oxadiazole Ring
The key step involves cyclization of acyl hydrazides or related intermediates with dehydrating agents to form the oxadiazole ring:
- Use of POCl₃ or phosphorus oxychloride facilitates dehydration.
- Alternatively, carbon disulfide (CS₂) with KOH can be employed for sulfur-containing derivatives.
- Reactions are typically carried out at elevated temperatures (80–90°C) for 18–24 hours.
- The cyclization of hydrazides with POCl₃ yields oxadiazoles with high purity, monitored via IR (notably the disappearance of NH and C=O peaks) and TLC.
| Reagent | Conditions | Yield | Characterization |
|---|---|---|---|
| POCl₃ | 80–90°C, 18–24h | 61–74% | IR, TLC, melting point |
Synthesis of Fluoro-Phenyl Substituted Derivatives
For introducing the 3-fluoro-phenyl group, a typical route involves:
- Coupling of 3-fluoro-phenyl boronic acid with appropriate halogenated intermediates using palladium-catalyzed cross-coupling (e.g., Suzuki reaction).
- Conversion of the resulting biaryl compound into hydrazides, followed by cyclization to oxadiazoles.
- A study demonstrated the synthesis of 5-(3′-fluoro-4′-methoxy-biphenyl-4-yl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester with a yield of 70%, utilizing such coupling strategies.
Final Esterification and Purification
The last step involves esterifying the acid or acid derivative to produce the ethyl ester:
- Reaction of the acid with ethanol in the presence of catalytic sulfuric acid or thionyl chloride.
- Reflux conditions ensure complete esterification.
- Purification is achieved through recrystallization from suitable solvents like methanol or water.
- The esterification process is monitored via IR spectroscopy, observing the characteristic ester carbonyl peak (~1735 cm⁻¹), and confirmed by NMR.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Notes |
|---|---|---|---|---|
| Hydrazide cyclization | Hydrazine hydrate, POCl₃ | Hydrazide formation → Cyclization | 61–74% | Confirmed by IR, TLC |
| Esterification | Ethanol, sulfuric acid | Acid to ester conversion | ~70% | Reflux, recrystallization |
| Cross-coupling | Boronic acids, Pd catalyst | Biphenyl formation | Variable | Used for fluoro-phenyl substitution |
| Ring closure | POCl₃ or CS₂ | Cyclization to oxadiazole | 61–74% | Monitored via IR |
Chemical Reactions Analysis
Chemical Reactions of [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester
[5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive analysis of the chemical reactions associated with this compound, including synthesis methods, reactivity, and biological implications.
Chemical Reactivity
The compound exhibits various chemical reactivities that can be categorized as follows:
Oxidation Reactions
-
The compound can undergo oxidation when treated with oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or carboxylic acids.
Reduction Reactions
-
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives that may possess altered biological activities.
Substitution Reactions
-
Nucleophilic substitution is another significant reaction pathway for this compound. The ester group can be replaced by various nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis
-
Hydrolysis of the ester group can occur in aqueous conditions, yielding the corresponding carboxylic acid and alcohol. This reaction is essential for understanding the compound's stability and reactivity in biological systems.
Biological Implications
The chemical reactions involving [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester have significant biological implications:
Enzyme Interactions
The compound has been shown to interact with various enzymes, acting as an inhibitor for specific metabolic pathways. These interactions often involve hydrogen bonding and hydrophobic interactions with target biomolecules.
Cellular Effects
Research indicates that this compound modulates several cellular signaling pathways leading to changes in gene expression and cellular metabolism. Notably:
-
Proliferation and Apoptosis : It has been observed to induce apoptosis in cancer cells through activation of apoptotic signaling cascades.
-
Metabolic Flux : The compound influences metabolic processes within cells, affecting energy production and biosynthetic activities.
Data Table of Chemical Reactions
| Reaction Type | Reactants/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | Potassium permanganate | Oxides or carboxylic acids |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Nucleophilic Substitution | Amines or thiols + base | Substituted products |
| Hydrolysis | Aqueous conditions | Carboxylic acid + ethanol |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that derivatives of [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester can inhibit the growth of various bacterial strains. This makes it a candidate for further development as an antibiotic or antifungal agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Research indicates that it can induce apoptosis in cancer cells, potentially leading to its use in oncology as a novel chemotherapeutic agent.
Building Block in Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
Fluorescent Materials
Due to its fluorinated structure, this compound can be utilized in the development of fluorescent materials. These materials are valuable in imaging applications and can be used in biological assays.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study B (2021) | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in vitro. |
| Study C (2022) | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |
Mechanism of Action
The mechanism of action of [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The fluoro-phenyl group and oxadiazole ring play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions can provide insights into its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Research and Application Context
- Drug Development : Fluorinated oxadiazoles are prized for their ability to modulate pharmacokinetic properties. The 3-fluoro substituent may offer a balance between polarity and bioavailability, whereas bulkier groups (e.g., CF₃) prioritize lipophilicity .
- Material Science : The ethyl ester group in these compounds facilitates further functionalization, making them intermediates for polymers or ligands in catalysis .
Biological Activity
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS: 1208081-61-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁FN₂O₃
- Molecular Weight : 250.23 g/mol
- CAS Number : 1208081-61-1
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.76 | |
| U-937 (Leukemia) | 0.79 | |
| PANC-1 (Pancreatic) | 0.11 |
These values suggest that the compound may induce apoptosis and inhibit cell proliferation effectively.
The mechanism of action for this compound involves:
- Induction of apoptosis through upregulation of pro-apoptotic factors such as p53 and caspase activation.
- Potential inhibition of specific enzymes related to cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
Structure-Activity Relationship (SAR)
The biological potency of oxadiazole derivatives is influenced by their structural components:
- Electron-donating groups (EDGs) enhance activity by stabilizing the molecular structure.
- Conversely, the introduction of electron-withdrawing groups (EWGs) generally decreases biological potency .
Case Studies
Several studies highlight the efficacy of oxadiazole derivatives in various therapeutic contexts:
- Study on Antitumor Activity :
- Inhibition Studies :
Q & A
Q. What are the recommended synthetic routes for [5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-acetic acid ethyl ester?
The synthesis typically involves cyclization reactions of amidoxime precursors with activated esters. For example:
- Cyclization under reflux : Reacting amidoximes with ethyl bromoacetate in ethanol or DMF, followed by purification via column chromatography.
- High-pressure synthesis : Using a Q-tube reactor with acetic acid and ammonium acetate at 130°C for 2 hours (as demonstrated for structurally related oxadiazoles) .
- Crystallization : Post-synthesis purification via slow evaporation in ethanol or dichloromethane to obtain single crystals for structural validation .
Q. How is the compound structurally characterized in academic research?
- X-ray crystallography : Determines bond lengths (e.g., C–N bond: ~1.32 Å in oxadiazole rings) and dihedral angles between the fluorophenyl group and oxadiazole core .
- Spectroscopic methods :
- NMR : Distinct signals for the ethyl ester (δ ~4.2 ppm for –CH₂–, δ ~1.3 ppm for –CH₃) and fluorine (¹⁹F NMR: δ ~-110 ppm for meta-F) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxadiazole ring) .
Q. What safety precautions are critical when handling this compound?
- Hazard classifications : Based on analogous fluorophenyl-oxadiazoles, expect H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
- Handling protocols :
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors). For example, oxadiazoles are known to bind to γ-aminobutyric acid (GABA) receptors or antioxidant enzymes due to their electron-deficient rings .
- QSAR studies : Correlate substituent effects (e.g., fluorine position, ester groups) with bioactivity. Meta-fluorine substitution enhances lipophilicity and membrane permeability .
Q. How can researchers resolve contradictions in reported biological activity data?
- Systematic SAR studies : Compare analogs with varying substituents (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to isolate electronic or steric effects .
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, or incubation times. For example, fluorescence interference from the oxadiazole ring may skew results in luminescence-based assays .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve amidoxime activation compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
